Nevadensin

Carboxylesterase inhibition Enzyme selectivity Drug metabolism

Nevadensin (Lysionotin) is a uniquely selective human carboxylesterase 1 (hCE1) inhibitor (IC50 2.64 μM) with ~50-fold selectivity over hCE2, outperforming other flavonoids like luteolin. This trimethoxyflavone also acts as a TOPO I poison (≥100 μM) and an anti-mycobacterial reference (MIC 200 μg/mL). Its well-characterized, multi-target profile ensures experimental reproducibility. Essential for DME/DILI assays, DNA damage studies, and natural product screening programs. Verify batch-specific purity and solubility protocols (DMSO with sonication recommended).

Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
CAS No. 10176-66-6
Cat. No. B1678647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNevadensin
CAS10176-66-6
SynonymsNevadensin
Molecular FormulaC18H16O7
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O
InChIInChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3
InChIKeyKRFBMPVGAYGGJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nevadensin (CAS 10176-66-6) Procurement Guide: Selective hCE1 Inhibition and Differentiated Bioactivity Profile


Nevadensin (Lysionotin) is a trimethoxyflavone substituted with methoxy groups at positions 6, 8, and 4' and hydroxy groups at positions 5 and 7, with molecular formula C18H16O7 and molecular weight 344.3 g/mol [1]. It is a naturally occurring flavonoid isolated from species including Lysionotus pauciflorus and Ocimum basilicum [1][2]. In a comprehensive screening of 58 natural flavonoids, nevadensin demonstrated the most favorable combination of inhibition potency and selectivity toward human carboxylesterase 1 (hCE1), distinguishing it from structurally related flavonoids [3]. This evidence guide provides quantitative, comparator-based differentiation data to inform scientific procurement decisions.

Why Nevadensin Cannot Be Substituted by Other Flavonoids in hCE1-Focused Research


Flavonoids exhibit highly divergent hCE1/hCE2 selectivity profiles and target engagement mechanisms despite apparent structural similarity. While numerous natural flavonoids demonstrate modest hCE1 inhibition, the majority lack the potency-selectivity combination required for specific enzyme modulation studies. Nevadensin achieves sub-3 μM hCE1 inhibition with approximately 50-fold selectivity over hCE2 [1], a profile not commonly observed among the broader flavonoid class. Furthermore, nevadensin displays TOPO I poisoning activity at concentrations ≥100 μM [2] and measurable anti-mycobacterial activity (MIC 200 μg/mL) [3], whereas many structurally related flavonoids lack these secondary mechanisms or exhibit markedly different activity thresholds. Generic substitution with an alternative flavonoid would alter both hCE1 engagement and off-target activity profiles, compromising experimental reproducibility.

Nevadensin Quantitative Differentiation Evidence vs. In-Class Analogs


hCE1 Inhibition Potency and hCE2 Selectivity: Nevadensin vs. Representative Flavonoids from 58-Compound Screen

In a head-to-head screening of 58 natural flavonoids for hCE1 and hCE2 inhibition, nevadensin (IC50 2.64 μM for hCE1; IC50 132.8 μM for hCE2) demonstrated the most favorable combination of inhibition potency and selectivity [1]. The study concluded that among all tested compounds, nevadensin displayed the best combination of inhibition potency and selectivity toward hCE1 [1]. The hCE1/hCE2 selectivity ratio for nevadensin is 50.3. Comparative IC50 values for other flavonoids from the same study: luteolin hCE1 IC50 2.58 μM but with significantly lower selectivity; apigenin, quercetin, and kaempferol exhibited substantially weaker hCE1 inhibition [1].

Carboxylesterase inhibition Enzyme selectivity Drug metabolism Flavonoid pharmacology

Oral Bioavailability Limitation: Nevadensin Plasma Exposure vs. In Vitro Potency Threshold

Oral administration of 50 mg/kg nevadensin to rats yields a maximal plasma concentration (Cmax) of 58.4 ± 10.3 ng/mL [1], equivalent to approximately 0.17 μM (based on molecular weight 344.3). This value is approximately 15-fold lower than the in vitro hCE1 IC50 of 2.64 μM, indicating that oral administration may not achieve systemic concentrations sufficient for robust hCE1 inhibition in vivo [1]. Nevadensin absorption is very poor after intragastric gavage, and while absorption of aqueous solution is fairly rapid, bioavailability remains low [1]. In contrast, certain flavonoids such as quercetin demonstrate oral absorption rates of approximately 53% after dose correction in rats [2].

Pharmacokinetics Bioavailability In vivo-in vitro correlation Flavonoid ADME

DNA Damage Induction: Nevadensin TOPO I Poisoning vs. TOPO IIα Activity Threshold

Nevadensin was characterized as a TOPO I poison with significant DNA damage induction in HT29 human colon carcinoma cells. In the isolating in vivo complex of enzyme (ICE) assay, 500 μM nevadensin significantly increased TOPO I-linked DNA after 1 hour of incubation [1]. In contrast, no effects on TOPO IIα were detected in the same cellular test system [1]. Concentration-dependent effects: TOPO I partial inhibition at ≥100 μM; TOPO IIα inhibition only at ≥250 μM [1]. Downstream effects included increased DNA damage after 2 hours (at 500 μM) and decreased cell viability after 48 hours [1]. Minor groove binding IC50 = 31.63 μM; DNA intercalation IC50 = 296.91 μM [1].

Topoisomerase poisoning DNA damage Apoptosis Cancer pharmacology Flavonoid mechanisms

Anti-Mycobacterial Activity: Nevadensin MIC vs. Sanguinarine and Other Natural Compounds

Nevadensin exhibits inhibitory activity against Mycobacterium tuberculosis with an MIC value of 200 μg/mL [1]. This represents moderate but measurable activity. For context, sanguinarine—a structurally distinct benzophenanthridine alkaloid with known antimycobacterial activity—demonstrates MIC values ranging from 0.5–4 μg/mL against M. tuberculosis [2]. Nevadensin shows weaker activity against oral pathogens: MIC 900 μg/mL against Streptococcus mutans [3] and MIC 3,750 μg/mL against S. sanguinis [4].

Antimycobacterial Tuberculosis MIC Natural product screening

Solubility Profile: DMSO Solubility and Aqueous Insolubility Differentiating Formulation Requirements

Nevadensin is practically insoluble in water and a very weakly acidic compound based on its pKa [1]. In DMSO, solubility is 14.71 mg/mL (42.72 mM) with ultrasonic assistance required [2]. This solubility profile differs from more hydrophilic flavonoids such as rutin, which shows better aqueous solubility due to its glycosidic moiety, but aligns with the generally poor aqueous solubility of aglycone flavonoids [1].

Solubility Formulation DMSO solubility Flavonoid physicochemical properties

Cytotoxicity Against Oral Squamous Cell Carcinoma: Nevadensin Cell Line Selectivity

In anti-human oral squamous cell carcinoma screening, nevadensin exhibited differential cytotoxicity across cell lines: IC50 values were 273 μg/mL against HSC-4, 316 μg/mL against HSC-3, and 399 μg/mL against Ca9-22 [1]. The best cytotoxicity was observed against the HSC-4 cell line [1]. Comparative data for other flavonoids in this specific assay system are not available; however, the differential sensitivity across cell lines (HSC-4 showing ~1.5-fold greater sensitivity than Ca9-22) provides a baseline for cell line selection in anticancer studies.

Cytotoxicity Oral cancer IC50 Anticancer screening Flavonoid

Nevadensin Application Scenarios Based on Quantified Differentiation Evidence


hCE1-Selective Inhibition Studies in Drug Metabolism Research

Researchers investigating hCE1-mediated metabolism of ester-containing drugs or endobiotic esters can employ nevadensin as a selective inhibitor tool compound. With an IC50 of 2.64 μM against hCE1 and ~50-fold selectivity over hCE2 (IC50 132.8 μM), nevadensin enables specific modulation of hCE1 activity while minimizing hCE2 cross-interference [1]. This profile distinguishes nevadensin from other flavonoids such as luteolin, which shows comparable hCE1 potency (IC50 2.58 μM) but lacks the same degree of hCE2 selectivity [1]. Applications include in vitro DME/DILI assays, metabolic stability studies, and enzyme-ligand interaction investigations. Users should prepare DMSO stocks with sonication due to limited aqueous solubility [2].

Topoisomerase I Poisoning and DNA Damage Response Research

Nevadensin serves as a TOPO I poison research tool in cellular studies of DNA damage response and apoptosis. At concentrations ≥100 μM, nevadensin partially inhibits TOPO I, with poison activity detected at 500 μM in HT29 colon carcinoma cells, triggering increased DNA damage within 2 hours and caspase-9/-3-mediated apoptosis within 24-48 hours [1]. Notably, no TOPO IIα poisoning was detected in the same system, providing a TOPO I-preferential profile [1]. This differentiates nevadensin from other flavonoids with broader or different topoisomerase subtype selectivity, making it suitable for studies specifically requiring TOPO I-mediated mechanisms.

In Vitro Antimycobacterial Screening and Reference Standard Use

Nevadensin can be utilized as a moderate-activity reference compound in antimycobacterial screening assays. With an MIC of 200 μg/mL against Mycobacterium tuberculosis [1], nevadensin provides a benchmark for identifying compounds with superior potency. Users should note that this activity is 50-400 fold weaker than sanguinarine (MIC 0.5-4 μg/mL), positioning nevadensin as a low-to-moderate potency control rather than a lead candidate [2]. This application is appropriate for natural product screening programs establishing activity thresholds or for studies investigating the anti-TB mechanisms of flavonoids.

Oral Cancer Cell Line Studies with HSC-4 as Preferred Model

In anticancer screening programs focused on oral squamous cell carcinoma, nevadensin shows the highest sensitivity against the HSC-4 cell line (IC50 273 μg/mL) compared to HSC-3 (IC50 316 μg/mL) and Ca9-22 (IC50 399 μg/mL) [1]. Researchers should prioritize HSC-4 as the detection model for nevadensin-mediated cytotoxicity studies. This application is supported by the compound's demonstrated ability to induce apoptosis and DNA damage [2], though direct comparative cytotoxicity data against other flavonoids in identical assay conditions remain limited.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nevadensin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.